molecular formula C19H31BClNO2 B15341332 4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride

4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride

Cat. No.: B15341332
M. Wt: 351.7 g/mol
InChI Key: LMGLXUWWXRSINP-UHFFFAOYSA-N
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Description

4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

The synthesis of 4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride typically involves the reaction of 4-(Homopiperidine)methyl) phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar reactivity but differ in their specific applications and properties.

Properties

Molecular Formula

C19H31BClNO2

Molecular Weight

351.7 g/mol

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azepan-1-ium;chloride

InChI

InChI=1S/C19H30BNO2.ClH/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-21-13-7-5-6-8-14-21;/h9-12H,5-8,13-15H2,1-4H3;1H

InChI Key

LMGLXUWWXRSINP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[NH+]3CCCCCC3.[Cl-]

Origin of Product

United States

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